molecular formula C16H18ClN5OS B15282835 2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

Cat. No.: B15282835
M. Wt: 363.9 g/mol
InChI Key: FLPMULNLQJPSKU-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a triazolo[3,4-b][1,3,4]thiadiazole derivative characterized by a fused bicyclic heterocyclic core. This compound features a 2-chloro-4-methoxyphenyl group at position 6 of the triazolo-thiadiazole system and a 1-methyl-3-piperidinyl substituent at position 3.

Properties

Molecular Formula

C16H18ClN5OS

Molecular Weight

363.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18ClN5OS/c1-21-7-3-4-11(9-21)14-18-19-16-22(14)20-15(24-16)10-5-6-13(23-2)12(17)8-10/h5-6,8,11H,3-4,7,9H2,1-2H3

InChI Key

FLPMULNLQJPSKU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether typically involves multiple steps. One common approach is the reaction of 4-chlorophenol with 3-(1-methyl-3-piperidinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents such as DMF or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl ethers, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Key Observations :

  • The planar triazolo-thiadiazole core is conserved across analogs, as confirmed by X-ray studies .
  • Substituents at positions 3 and 6 significantly influence molecular conformation and intermolecular interactions. For example, bulky groups like 1-methyl-3-piperidinyl (target compound) may enhance lipid solubility and binding affinity compared to smaller substituents (e.g., methyl or ethyl) .
  • Dihedral angles between the triazolo-thiadiazole core and aromatic substituents (e.g., 74.34° in ) affect π-π stacking and crystal packing, which may correlate with bioavailability .

Physicochemical Properties

Comparative physicochemical data are summarized below:

Compound Name Molecular Formula Molecular Weight logP (Predicted) Topological Polar Surface Area (Ų) Hydrogen Bond Acceptors Reference
Target Compound C₁₉H₁₈ClN₅OS 391.89 3.8 (estimated) 80.6 5
3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-triazolo[3,4-b]thiadiazole C₁₄H₁₁FN₆S 314.35 4.1 75.4 6
4-{[3-(2-Furyl)-triazolo[3,4-b]thiadiazol-6-yl]methyl}phenyl methyl ether C₁₅H₁₂N₄O₂S 320.34 3.2 82.3 6
6-(3-Chloro-4-methylphenyl)-3-methyl-triazolo[3,4-b]thiadiazole C₁₁H₉ClN₄S 280.78 4.5 65.8 4

Key Observations :

  • The target compound exhibits higher molecular weight and polar surface area compared to simpler analogs (e.g., ), suggesting improved solubility and membrane permeability.
  • Substitution with electron-withdrawing groups (e.g., Cl in the target compound) increases logP values, enhancing lipophilicity .

Challenges :

  • Bulky substituents (e.g., piperidinyl) may reduce reaction yields due to steric hindrance .
  • Crystallization conditions (e.g., ethanol-chloroform mixtures) are critical for obtaining single crystals for structural validation .

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, F) enhance antimicrobial potency .
  • Bulky aromatic groups (e.g., naphthyl) improve antifungal activity due to enhanced hydrophobic interactions .
  • The target compound’s piperidinyl group may modulate selectivity for neurological targets (e.g., kinase inhibition), though experimental data are pending .

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